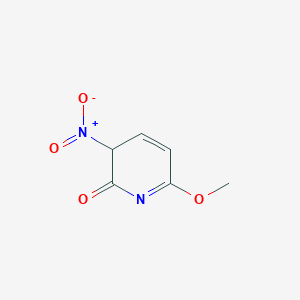
6-methoxy-3-nitro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H6N2O4 It is characterized by a pyridinone ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-nitro-3H-pyridin-2-one typically involves the nitration of 6-methoxy-2-pyridone. One common method includes the following steps:
Nitration: 6-Methoxy-2-pyridone is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 3-position.
Purification: The reaction mixture is then neutralized and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: 6-Methoxy-3-amino-3H-pyridin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinone ring.
Scientific Research Applications
6-Methoxy-3-nitro-3H-pyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-3-nitro-3H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-nitropyridin-2-amine: Similar structure but with an amino group instead of a pyridinone ring.
6-Methoxy-2,6-dihydro-3H-pyran-3-one: Similar methoxy substitution but with a different heterocyclic ring.
Uniqueness
6-Methoxy-3-nitro-3H-pyridin-2-one is unique due to the combination of its methoxy and nitro substituents on the pyridinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methoxy-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-4H,1H3 |
InChI Key |
CWAJLUJIQXLJCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


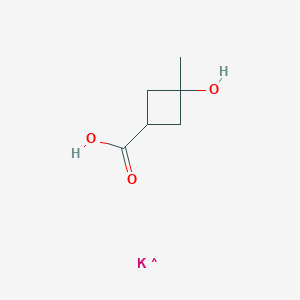

![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
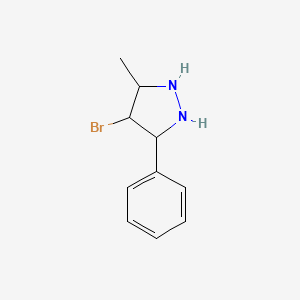
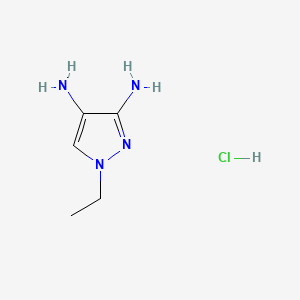
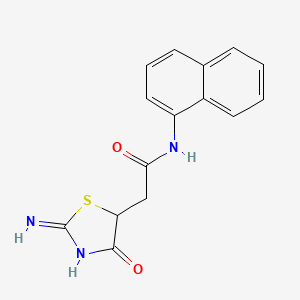
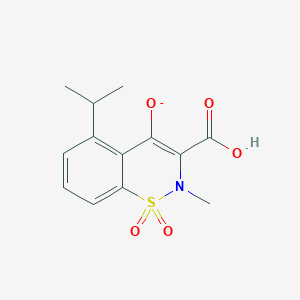
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
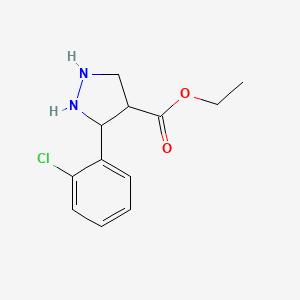
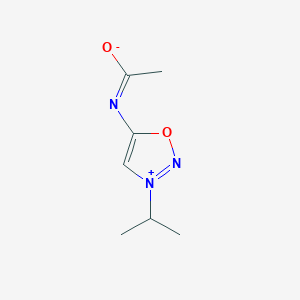

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)

